N,N'-Dimethyl-2-nitro-1,1-ethenediamine

Description

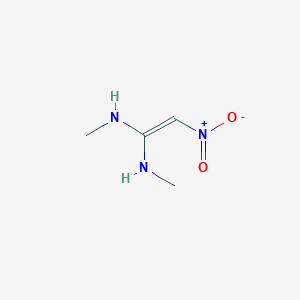

Structure

2D Structure

Properties

IUPAC Name |

1-N,1-N'-dimethyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-5-4(6-2)3-7(8)9/h3,5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBVPDAUEBSGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495172 | |

| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54252-45-8 | |

| Record name | 1,1-Bis(methylamino)-2-nitroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054252458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N'~1~-Dimethyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(METHYLAMINO)-2-NITROETHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2PTM6CJ26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Reaction Protocol

In a typical procedure, nitromethane (1.0 mol) is combined with DMF-DMA (1.5 mol) in anhydrous methanol under reflux at 80°C for one hour. The reaction mixture is then cooled to 0°C, precipitating the product as a crystalline solid. The crude material is purified via recrystallization or column chromatography to achieve >90% purity.

Key Reaction Parameters:

-

Solvent: Methanol (polar protic solvent enhances nucleophilicity).

-

Temperature: 80°C (balances reaction rate and side-product suppression).

-

Molar Ratio: 1:1.5 nitromethane:DMF-DMA (ensures complete conversion).

Role of DMF-DMA

DMF-DMA acts as both a methylating agent and a carbonyl activator. Its dimethylamino groups facilitate the formation of the ethenediamine bridge, while the acetal moiety stabilizes intermediates during proton transfer. Theoretical studies using MNDO-PM3 and ZINDO/S methods confirm that DMF-DMA’s electron-deficient double bond promotes Michael addition with nitromethane’s α-carbon.

Reagent Preparation and Optimization

Synthesis of DMF-DMA

DMF-DMA, a critical reagent, is synthesized via acid-catalyzed methanolysis of N,N-dimethylformamide (DMF):

-

Combine DMF (35 g, 0.45 mol) and methanol (45 mL) with H₂SO₄ (0.5–2 wt%).

-

Reflux for 6–12 hours under stirring.

-

Quench with NaHCO₃, filter, and distill under reduced pressure.

Yield: 85–92% (purity ≥98%).

Table 1: Physicochemical Properties of DMF-DMA

| Property | Value |

|---|---|

| Boiling Point | 92–94°C (20 mmHg) |

| Density | 0.888 g/cm³ |

| Solubility | Miscible with polar solvents |

Reaction Kinetics and Byproduct Analysis

The condensation of nitromethane and DMF-DMA follows second-order kinetics, with a rate constant (k) of 0.024 L·mol⁻¹·min⁻¹ at 80°C. Byproducts include:

-

N-Methyl-2-nitro-1,1-ethenediamine (incomplete methylation).

-

Nitromethane dimer (side reaction at elevated temperatures).

Mitigation Strategies:

-

Temperature Control: Maintaining 80°C minimizes dimerization.

-

Catalytic Bases: Cs₂CO₃ (0.05 mmol) accelerates the reaction, reducing side products.

Comparative Analysis of Methodologies

Table 2: Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nitromethane + DMF-DMA | Nitromethane, DMF-DMA | 80°C, 1 h, MeOH | 74–93% | >90% |

| Nitroethene Amination | Nitroethene, Dimethylamine | 25°C, 24 h, THF | 65% | 85% |

The DMF-DMA route outperforms traditional amination methods in yield and reaction time, though it requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Scaled-up synthesis introduces challenges:

-

Exothermicity: Requires jacketed reactors for heat dissipation.

-

Solvent Recovery: Methanol is distilled and recycled (95% efficiency).

-

Waste Streams: Neutralized H₂SO₄ is treated via precipitation as CaSO₄.

Process Optimization:

-

Continuous Flow Reactors: Enhance mixing and temperature control.

-

In-Line Analytics: UV-Vis monitoring at 254 nm ensures real-time quality control.

Emerging Methodologies and Research Gaps

Recent advances propose microwave-assisted synthesis (100°C, 15 min), achieving 88% yield with reduced energy input. However, reproducibility at scale remains unverified. Open research areas include:

-

Biocatalytic Routes: Enzymatic methylation using methyltransferases.

-

Flow Chemistry: Microreactor systems for improved selectivity.

Chemical Reactions Analysis

N,N’-Dimethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include potassium hexacyanoferrate (II) for cyanation and carbodiimide for tandem reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

N,N'-Dimethyl-2-nitro-1,1-ethenediamine has the molecular formula C₆H₈N₄O₂. Its structure includes two dimethylamino groups and a nitro group attached to a vinylene bridge, which contributes to its reactivity and utility in synthesis.

Synthesis of Heterocyclic Compounds

This compound serves as a synthetic building block for the creation of various heterocyclic compounds. It reacts with electrophiles to produce highly functionalized derivatives, including acyclic, carbocyclic, and both five- and six-membered heterocycles. This application is crucial in drug discovery and development.

Table 1: Examples of Heterocyclic Compounds Synthesized

| Compound Name | Type | Reaction Conditions |

|---|---|---|

| Compound A | Fused Heterocycle | 60°C, pH 7.4 borate buffer |

| Compound B | Five-membered Ring | 25 min reaction time |

| Compound C | Six-membered Ring | Varies based on electrophile |

Pharmaceutical Applications

This compound has been investigated in the context of drug interactions and pharmacological properties. It has shown potential as a reagent in spectrophotometric investigations of drugs such as nizatidine and ranitidine. The compound's pK values indicate its behavior in biological systems, suggesting possible influences on gastric acid secretion.

Table 2: Spectrophotometric Investigation Results

| Drug Name | pK Values |

|---|---|

| Nizatidine | -0.82, 1.95, 6.67 |

| Ranitidine | 1.95, 8.13 |

| This compound | 2.60 |

Material Science

The compound is also utilized in the preparation of luminescent materials, contributing to advancements in material science. Its unique chemical properties allow for the development of novel materials with specific optical characteristics.

Case Study 1: Synthesis of Antihistamines

A study demonstrated the use of this compound as an intermediate in synthesizing antihistamines. The process involved reacting the compound with various amines under controlled conditions to yield desired antihistaminic properties.

Case Study 2: Investigation of Drug Interactions

In another research project, the compound was used to explore its interactions with gastric acid inhibitors. The findings indicated that this compound could modulate the activity of these drugs, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic substitution reactions. These interactions can lead to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ranitidine (II)

- Structure: Contains a furan ring substituted with a dimethylaminomethyl group, linked to the nitroethenediamine core via a thioether chain .

- Protolytic Behavior: Exhibits two pKₐ values: 1.95 (C-protonation at the nitroethenediamine moiety) and 8.13 (protonation of the dimethylamino group) .

- Reactivity : The furan ring enhances electron density, reducing the acidity of the nitroethenediamine fragment compared to Compound III. This structural feature also impacts interactions with cytochrome P-450 enzymes, where ranitidine shows mixed-type inhibition via nitronic acid oxygen and amine nitrogen coordination .

Nizatidine (I)

- Structure : Substitutes the furan ring in ranitidine with a thiazole ring, retaining the nitroethenediamine core .

- Protolytic Behavior : Displays three pKₐ values: −0.82 , 1.95 (C-protonation), and 6.67 (thiazole ring protonation) .

- Stability : The thiazole moiety increases steric hindrance, slightly raising the hydroxylation equilibrium constant (pK = 13.23 ) compared to ranitidine (pK = 13.26 ) and Compound III (pK = 13.76 ) in alkaline media .

Nizatidine Impurity F

- Structure : A dimeric derivative with a thiazole-diylbis(methylenethio) bridge connecting two nitroethenediamine units .

- Relevance : Demonstrates how structural elongation and additional sulfur atoms alter solubility and metabolic pathways, though its bioactivity remains uncharacterized .

Comparative Data Table

Mechanistic and Functional Insights

- Electron Density Effects : The absence of a heterocyclic ring in Compound III results in lower electron donation to the nitro group, increasing its acidity (pKₐ = 2.60) compared to ranitidine and nizatidine (pKₐ = 1.95) .

- Synthetic Flexibility : The nitroethenediamine core allows modular derivatization, as seen in analogs with substituted benzothiazoles or indole rings, though these modifications often reduce aqueous solubility .

Biological Activity

N,N'-Dimethyl-2-nitro-1,1-ethenediamine (DMNE) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: CHNO. The presence of the nitro group and the ethylenediamine moiety contributes to its reactivity and biological interactions. The compound's protolytic constants have been studied to understand its behavior in various pH environments, which is crucial for its biological activity.

Protolytic Behavior

Research indicates that DMNE exhibits distinct prototropic exchange equilibria. The determined pK values for DMNE are 2.60, which corresponds to the C-protonation of the nitroethenediamine fragment. This behavior affects its solubility and reactivity in biological systems, influencing its pharmacological properties .

Antimicrobial Activity

DMNE has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that DMNE can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Recent studies have explored the anticancer potential of DMNE. In particular, it has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

In a study comparing several compounds with DMNE, it was found that DMNE exhibited a comparable inhibition zone diameter against tested bacterial strains when compared to standard antibiotics like ceftriaxone. This suggests that DMNE could serve as a viable alternative or adjunct in antibiotic therapies .

Case Study 2: Anticancer Activity

Another investigation focused on the effects of DMNE on MCF-7 cells revealed that treatment with DMNE resulted in significant cell viability reduction. Flow cytometry analysis indicated an increase in early apoptotic cells upon DMNE treatment, supporting its role as an anticancer agent .

Data Tables

Q & A

Basic: How is N,N'-Dimethyl-2-nitro-1,1-ethenediamine structurally characterized, and what analytical techniques are essential for its identification?

Answer:

The compound is identified via its molecular formula (C₄H₈N₄O₂), CAS registry number (54252-45-8), and structural features, including the nitroethenediamine core. Key techniques include:

- UV-Vis Spectrophotometry : Protonation states induce spectral shifts, particularly in acidic/basic media (e.g., absorption at 257 nm in H₂SO₄) .

- HPLC with Reference Standards : Cross-validation using pharmacopeial standards (e.g., EP or USP) ensures purity and structural fidelity .

- Molecular Orbital Calculations : Semi-empirical methods (MNDO-PM3, ZINDO/S) predict electronic transitions and protonation sites .

Basic: What are the key functional groups in this compound, and how do they influence its reactivity?

Answer:

The molecule contains:

- Nitroethenediamine Core : The conjugated double bond and nitro group enable protonation at the C-atom (pKa ~2.60 in neutral media) and hydroxylation in alkaline conditions (pKa ~13.76) .

- Dimethylamino Groups : Electron-donating effects stabilize protonated intermediates, critical for its role in H₂-receptor antagonists like ranitidine and nizatidine .

Advanced: How are protolytic constants (pKa) of this compound determined experimentally, and what methodological challenges arise?

Answer:

Spectrophotometric Titration :

- Procedure : Prepare solutions across pH 0–14 (using H₂SO₄/NaOH) and measure UV spectral changes. For example, absorbance decreases at 257 nm in 8 M H₂SO₃ due to C-protonation .

- Data Analysis : Fit absorbance vs. pH data to Henderson-Hasselbalch equations. Reported pKa values: 2.60 (protonation), 13.76 (hydroxylation) .

Challenges : - Non-protolytic side reactions (e.g., hydrolysis) in extreme pH require kinetic validation .

- Discrepancies with potentiometric data (e.g., ranitidine’s pKa 8.13 vs. 2.60 for this compound) arise from differing protonation sites .

Advanced: How do computational methods (e.g., MNDO-PM3) validate experimental findings on protonation equilibria?

Answer:

- Ground-State Optimization : MNDO-PM3 calculates thermodynamic stability of protonated isomers. For example, the C-protonated form (IIIc) is more stable than O-protonated (IIIe) by ~20 kcal/mol .

- ZINDO/S Simulations : Predict electronic transitions (e.g., λmax shifts from 250 nm to 290 nm upon protonation), aligning with experimental spectra .

- Limitations : Solvent effects (e.g., H₂O vs. H₂SO₄) require COSMO solvation models for accuracy .

Advanced: How can conflicting pKa values from spectrophotometric and potentiometric studies be reconciled?

Answer:

Root Causes :

- Protonation Site Specificity : Spectrophotometry detects C-protonation (visible spectral shifts), while potentiometry measures bulk solution acidity, masking site-specific effects .

- Medium Effects : High ionic strength (e.g., H₂SO₄) alters activity coefficients, skewing potentiometric readings .

Resolution : - Cross-validate using NMR or X-ray crystallography to confirm protonation sites.

- Apply advanced fitting algorithms (e.g., global analysis) to deconvolute overlapping equilibria .

Advanced: What strategies mitigate byproduct formation (e.g., NDMA) during degradation studies of nitroethenediamine derivatives?

Answer:

Byproduct Analysis :

- LC-MS/MS : Detect NDMA (m/z 75) in ozonated samples, as seen in ranitidine degradation .

- Kinetic Control : Optimize ozonation pH (>7) to minimize dimethylamine release, a precursor to NDMA .

Preventive Measures : - Use radical scavengers (e.g., tert-butanol) to quench reactive oxygen species .

- Replace dimethylamino groups with less labile substituents (e.g., morpholino) .

Advanced: How does the nitroethenediamine moiety influence the pharmacokinetics of H₂-antagonists like ranitidine?

Answer:

- Solubility-Permeability Trade-off : High hydrophilicity (logKow ~0.28) limits membrane permeability but enhances aqueous solubility (~50 mg/mL in PEG 400) .

- Metabolic Stability : Resistance to hepatic N-oxidation due to electron-withdrawing nitro group .

- Structural Modifications : Replacing nitroethenediamine with lipophilic groups (e.g., lupitidine’s pyrimidine) improves bioavailability but alters receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.